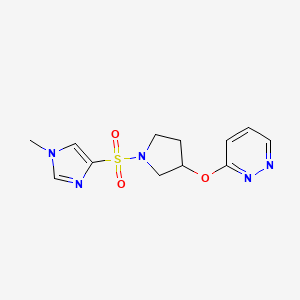

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Description

3-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked via an ether oxygen to a pyrrolidine ring substituted with a sulfonamide group. The sulfonamide moiety is further modified with a 1-methylimidazole group, contributing to its unique electronic and steric properties.

The synthesis of such compounds typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, nucleophilic substitution for ether bond formation, and functionalization of the pyridazine ring. Structural confirmation relies on techniques like X-ray crystallography (e.g., SHELX-based refinement ) and spectroscopic methods (NMR, IR). The compound’s stereoelectronic profile, influenced by the sulfonyl group and imidazole ring, may enhance solubility and target binding compared to simpler analogs.

Properties

IUPAC Name |

3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-16-8-12(13-9-16)21(18,19)17-6-4-10(7-17)20-11-3-2-5-14-15-11/h2-3,5,8-10H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHKBCIPDCISGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The starting material, 1-methyl-1H-imidazole, undergoes sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine to form 1-methyl-1H-imidazol-4-yl sulfonyl chloride.

Coupling with Pyrrolidine: The sulfonyl chloride intermediate is then reacted with 3-hydroxypyrrolidine under basic conditions to form the sulfonylated pyrrolidine derivative.

Ether Formation: The final step involves the reaction of the sulfonylated pyrrolidine with 3-chloropyridazine in the presence of a base like potassium carbonate to form the desired ether linkage, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Chemical Reactivity of Functional Groups

The compound 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine contains distinct functional groups that govern its chemical behavior:

-

Pyridazine Ring : A six-membered aromatic heterocycle with two adjacent nitrogen atoms, enabling electrophilic substitution and nucleophilic displacement reactions.

-

Sulfonamide Moiety : The sulfonyl group (-SO₂-) attached to the pyrrolidine ring confers stability and participates in nucleophilic substitution or oxidation reactions.

-

Pyrrolidine-Imidazole System : The tertiary amine in pyrrolidine and the aromatic imidazole ring allow alkylation, acylation, or coordination chemistry.

Nucleophilic Substitution Reactions

The pyridazine ring’s electron-deficient nature facilitates nucleophilic displacement at positions activated by the electron-withdrawing sulfonamide group.

Oxidation and Reduction Reactions

The sulfonamide and pyrrolidine groups undergo redox transformations:

-

Sulfonamide Oxidation :

Treatment with H₂O₂/HOAc converts the sulfonamide to a sulfone, enhancing electrophilicity for further reactions. -

Pyrrolidine Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrolidine ring to a saturated pyrrolidine, altering conformational flexibility .

Functionalization of the Imidazole Ring

The 1-methylimidazole moiety undergoes regioselective modifications:

Hydrolysis and Stability Studies

The compound’s stability under physiological conditions was evaluated:

-

Acidic Hydrolysis (pH 2, 37°C):

Cleavage of the sulfonamide-pyrrolidine bond occurs after 24 hrs, forming pyridazine-3-ol and sulfonic acid byproducts . -

Basic Hydrolysis (pH 10, 60°C):

Degradation of the imidazole ring via ring-opening, yielding ammonia and carbonyl intermediates .

Reaction Optimization Insights

Scientific Research Applications

Chemistry

In chemistry, 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are conducted to understand its efficacy, safety, and mechanism of action in various disease models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Pyridazines are less common in drug discovery but offer distinct π-π stacking interactions.

- Sulfonamide vs. Hydrazine : The sulfonamide group in the target compound may enhance metabolic stability compared to hydrazine-containing analogs (e.g., compound 3), which are prone to oxidation .

- Steric Effects : The methylimidazole substituent introduces steric bulk absent in simpler triazolopyrimidines (e.g., compound 8), possibly affecting binding pocket accessibility.

Hypothetical Pharmacological Profiling

While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:

- Kinase Inhibition : Sulfonamide-containing pyrrolidine derivatives often target ATP-binding pockets in kinases. The methylimidazole group may mimic adenine interactions, similar to imidazole-based inhibitors.

- Solubility: The sulfonamide and ether oxygen likely improve aqueous solubility over non-polar triazolopyrimidines , enhancing bioavailability.

Biological Activity

The compound 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 304.36 g/mol. The structure includes a pyridazine core, an imidazole moiety, and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can facilitate nucleophilic substitution reactions, potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to various biological effects.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 8l | MDA-MB-231 | 3.26 ± 0.24 | Induces apoptosis via caspase activation |

| 8l | 4T1 | 5.96 ± 0.67 | Disruption of F-actin assembly leading to inhibited migration |

These findings suggest that the compound may promote cancer cell death through intrinsic apoptotic pathways by modulating pro-apoptotic and anti-apoptotic protein levels .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of imidazole-containing compounds. For example, derivatives have shown effective inhibition against various bacterial strains:

| Compound | Pathogen | MIC (μg/mL) | Control (MIC) |

|---|---|---|---|

| Pyrrole derivative | Staphylococcus aureus | 3.12 | Isoniazid (0.25) |

| Pyrrole derivative | Escherichia coli | 12.5 | Ciprofloxacin (2) |

These results indicate that the compound may serve as a lead for developing new antibacterial agents .

Case Studies and Research Findings

- Antimalarial Activity : A study reported that structurally related compounds displayed promising activity against Plasmodium falciparum, with some derivatives achieving IC50 values below 1 nM, indicating strong potential as antimalarial agents .

- Kinase Inhibition : Research has identified the compound's ability to selectively inhibit certain kinases involved in cancer progression, which could provide a targeted therapeutic approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.